![molecular formula C17H17Cl2NO B1196589 Diclofensine CAS No. 67165-56-4](/img/structure/B1196589.png)
Diclofensine
Overview
Description
Diclofensine is a stimulant drug that was developed by Hoffmann-La Roche in the 1970s as a potential antidepressant. It acts as a triple monoamine reuptake inhibitor, primarily inhibiting the reuptake of dopamine and norepinephrine, with affinities for dopamine, norepinephrine, and serotonin transporters . Despite its promising antidepressant effects, it was ultimately dropped from clinical development due to concerns about its abuse potential .
Mechanism of Action
Target of Action
Diclofensine is a stimulant drug that acts as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine and norepinephrine . The primary targets of this compound are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with affinities (Ki) of 16.8 nM, 15.7 nM, and 51 nM respectively .
Mode of Action
This compound interacts with its targets (DAT, NET, and SERT) by inhibiting the reuptake of dopamine and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting the reuptake of these neurotransmitters, this compound affects the signaling processes of these pathways, leading to enhanced neurotransmission .
Pharmacokinetics
As a rule of thumb, the physicochemical properties of a drug-like molecule can influence its adme properties . Therefore, the chemical structure of this compound might play a crucial role in its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the monoaminergic system . This is achieved through the inhibition of neurotransmitter reuptake, resulting in increased concentrations of dopamine and norepinephrine in the synaptic cleft . The enhanced neurotransmission can lead to various physiological effects, including increased alertness and mood elevation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH and temperature can impact the drug’s stability and activity . .
Biochemical Analysis
Biochemical Properties
Diclofensine plays a significant role in biochemical reactions by inhibiting the reuptake of key neurotransmitters. It interacts with dopamine, norepinephrine, and serotonin transporters, with affinities of 16.8 nM, 15.7 nM, and 51 nM, respectively . These interactions prevent the reabsorption of these neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Cellular Effects
This compound affects various cell types and cellular processes by modulating neurotransmitter levels. It influences cell signaling pathways, particularly those involving dopamine, norepinephrine, and serotonin. This modulation can alter gene expression and cellular metabolism, leading to changes in mood, cognition, and behavior . This compound’s impact on these pathways underscores its potential as an antidepressant and stimulant.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine, norepinephrine, and serotonin transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. This compound does not induce the release of monoamines, distinguishing it from other stimulants like amphetamines . This selective inhibition enhances neurotransmitter signaling and contributes to its antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, this compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in receptor sensitivity and gene expression . These changes highlight the importance of understanding the temporal dynamics of this compound’s action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits neurotransmitter reuptake, enhancing mood and locomotor activity. At high doses, this compound can produce toxic effects, including hyperactivity, stereotypic behaviors, and potential neurotoxicity . These findings emphasize the need for careful dosage management in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. This compound’s metabolites may also contribute to its pharmacological effects and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system neurotransmission . The compound’s distribution is influenced by its lipophilicity and affinity for monoamine transporters, which facilitate its accumulation in target tissues.
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic terminals, where it interacts with neurotransmitter transporters. It does not appear to undergo significant post-translational modifications that would alter its localization . The compound’s presence in synaptic terminals is crucial for its ability to modulate neurotransmitter levels and influence synaptic transmission.
Preparation Methods
The synthesis of diclofensine involves several key steps:
Condensation: m-Anisaldehyde is condensed with methylamine to form N-methyl-3-methoxybenzenemethanimine.
Reduction: The Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.
Alkylation: This intermediate is then alkylated with 3,4-dichlorophenacylbromide to form a benzoyl ketone.
Reduction: The benzoyl ketone is reduced with sodium borohydride to produce an alcohol.
Cyclization: Finally, acid-catalyzed intramolecular cyclization completes the synthesis of this compound.
Chemical Reactions Analysis
Diclofensine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Scientific Research Applications
Biochemical Properties
Diclofensine inhibits the reuptake of three key neurotransmitters: dopamine, norepinephrine, and serotonin. Its binding affinities are as follows:
- Dopamine Transporter (DAT) : 16.8 nM
- Norepinephrine Transporter (NET) : 15.7 nM
- Serotonin Transporter (SERT) : 51 nM
This inhibition leads to increased extracellular concentrations of these neurotransmitters, which can significantly influence mood and behavior .
Molecular Mechanism
At the molecular level, this compound binds to the transporters of dopamine, norepinephrine, and serotonin, preventing their reuptake. Unlike other stimulants such as amphetamines, this compound does not induce the release of monoamines but rather enhances their availability in the synaptic cleft .
Antidepressant Effects
This compound has been studied extensively for its antidepressant properties. Clinical trials have shown that it can improve depressive symptoms more rapidly than traditional antidepressants like imipramine. In a double-blind study involving outpatients with various types of depression, patients receiving this compound demonstrated significant improvements on the Hamilton Depression Rating Scale within six weeks compared to those receiving imipramine .
Motivational Deficits
Recent research has highlighted this compound's potential in addressing motivational deficits associated with depression. A rodent model study indicated that this compound could enhance high-effort behavior in rats, suggesting its utility in treating motivational dysfunctions in humans .
Case Studies and Clinical Trials
- Comparative Study with Imipramine :
- Double-Blind Comparison with Nomifensine :
Side Effects Profile
The side effects associated with this compound are generally mild and include dry mouth, insomnia, dizziness, and agitation. These effects were reported to be less frequent and severe compared to those experienced by patients taking imipramine .
Comparison with Similar Compounds
Diclofensine is chemically related to other tetrahydroisoquinoline derivatives, such as:
Nomifensine: Another antidepressant that inhibits dopamine and norepinephrine reuptake but also has monoamine-releasing properties.
Brasofensine: A compound with similar monoamine reuptake inhibition properties.
This compound is unique in its potent inhibition of all three monoamine transporters without significant monoamine-releasing properties, distinguishing it from compounds like nomifensine .
Biological Activity
Diclofensine, a compound originally developed as an antidepressant by Hoffmann-La Roche in the 1970s, is classified as a triple monoamine reuptake inhibitor . It primarily inhibits the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making it a significant subject of interest in pharmacology and psychiatry. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, side effects, and potential applications.
This compound's pharmacological profile is characterized by its ability to inhibit the transporters for dopamine, norepinephrine, and serotonin:
- Dopamine Transporter (DAT) : K_i = 16.8 nM
- Norepinephrine Transporter (NET) : K_i = 15.7 nM
- Serotonin Transporter (SERT) : K_i = 51 nM
These values indicate that this compound has a higher affinity for DAT and NET compared to SERT, suggesting its potential efficacy in treating conditions related to dopamine and norepinephrine dysregulation, such as depression .
Clinical Efficacy
Clinical trials have demonstrated this compound's effectiveness in treating depression. A double-blind study compared this compound with imipramine, another well-known antidepressant. The results indicated that patients treated with this compound showed a faster onset of efficacy compared to those receiving imipramine. The Hamilton Depression Rating Scale (HDRS) scores reflected significant improvements in the this compound group from week 1 to week 3 .
Summary of Clinical Trial Findings
Study Parameter | This compound Group | Imipramine Group |
---|---|---|
Initial Dose | 15-25 mg | 25 mg |
Mean Dosage Over Trial | 64.0 - 102.9 mg | 102.9 mg |
Improvement in HDRS Scores | Faster | Slower |
Common Side Effects | Dry mouth, insomnia | Dry mouth, tremor |
Duration of Treatment | 6 weeks | 6 weeks |
Side Effects Profile
The side effects associated with this compound treatment were generally milder than those observed with imipramine. Reported side effects included:
- This compound : Dry mouth, insomnia, dizziness, agitation.
- Imipramine : Dry mouth, tremor, dizziness, sleepiness.
These findings suggest that this compound may offer a more tolerable treatment option for patients with depression .
Research Findings on Biological Activity
Recent studies have further explored this compound's biological activity beyond its antidepressant effects. For instance:
- Peripheral Neuronal Effects : Research indicates that this compound enhances blood pressure responses to norepinephrine while decreasing responses to tyramine due to its inhibitory action on peripheral neuronal amine uptake .
- Motivational Deficits in Depression : A rodent model study assessed this compound's ability to treat motivational deficits associated with depression. The results showed that this compound could increase high-effort behavior in rats, indicating its potential utility in addressing motivational symptoms in humans .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11/h3-8,15H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCGVDEEHWEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79234-32-5 (hydrochloride), 34041-84-4 (hydrochloride salt/solvate) | |
Record name | Diclofensine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30867264 | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67165-56-4 | |
Record name | Diclofensine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67165-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofensine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067165564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09HKW863J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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